molecular formula C17H11Cl2NOS B5222044 1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone

1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone

Cat. No.: B5222044
M. Wt: 348.2 g/mol
InChI Key: IAVBZSIBIOEVHS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone is a synthetic organic compound characterized by the presence of a dichlorophenyl group, a quinoline moiety, and a sulfanyl group

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-quinolin-8-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS/c18-12-6-7-13(14(19)9-12)15(21)10-22-16-5-1-3-11-4-2-8-20-17(11)16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVBZSIBIOEVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

    Formation of the Sulfanyl Group:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways by modulating receptor activity, leading to altered cellular responses .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-2-quinolin-8-ylsulfanylethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the quinoline and sulfanyl groups, which confer distinct electronic and steric properties, making it valuable for specific scientific and industrial applications.

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